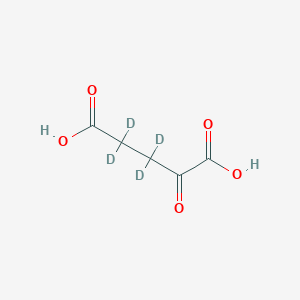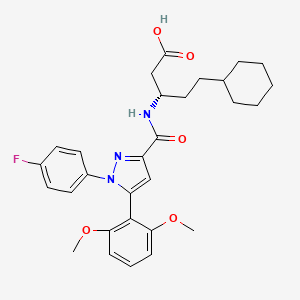
Mmp-9-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mmp-9-IN-3 is a compound that acts as an inhibitor of matrix metalloproteinase-9 (MMP-9). Matrix metalloproteinase-9 is an enzyme that plays a crucial role in the degradation of the extracellular matrix, which is involved in various physiological and pathological processes, including cancer progression, inflammation, and tissue remodeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mmp-9-IN-3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors. This process requires optimization of reaction parameters to ensure consistency and efficiency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Mmp-9-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Mmp-9-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of matrix metalloproteinase-9 and its effects on various chemical processes.
Biology: Investigated for its role in modulating biological pathways involving matrix metalloproteinase-9, such as cell migration and invasion.
Medicine: Explored as a potential therapeutic agent for diseases involving matrix metalloproteinase-9, including cancer, arthritis, and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and biosensors for detecting matrix metalloproteinase-9 activity
Wirkmechanismus
Mmp-9-IN-3 exerts its effects by binding to the active site of matrix metalloproteinase-9, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, which can reduce cancer cell invasion and metastasis. The molecular targets and pathways involved include the extracellular matrix components and signaling pathways related to cell migration and angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Mmp-9-IN-3 include other matrix metalloproteinase-9 inhibitors such as batimastat and marimastat. These compounds also inhibit matrix metalloproteinase-9 activity but may differ in their chemical structure and potency .
Uniqueness
This compound is unique in its specific binding affinity and selectivity for matrix metalloproteinase-9. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other inhibitors .
Eigenschaften
Molekularformel |
C29H25N3O4 |
|---|---|
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
2-[benzyl-(2-phenylacetyl)amino]-N-(4-nitrophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C29H25N3O4/c33-27(20-22-10-4-1-5-11-22)31(21-23-12-6-2-7-13-23)28(24-14-8-3-9-15-24)29(34)30-25-16-18-26(19-17-25)32(35)36/h1-19,28H,20-21H2,(H,30,34) |
InChI-Schlüssel |
FUXYTSOUUZCQPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-((4-(1H-Indole-5-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12399914.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399918.png)





![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399950.png)

